molecular formula C17H9ClO4S2 B5099065 (2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B5099065
M. Wt: 376.8 g/mol
InChI Key: CRTWFJKSJRSDNW-UHFFFAOYSA-N
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Description

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzoxathiol and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzoxathiol ring followed by the introduction of the benzothiophene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the benzothiophene or benzoxathiol rings.

Scientific Research Applications

Chemistry

In chemistry, (2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate apart from similar compounds is its unique combination of the benzoxathiol and benzothiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO4S2/c1-8-2-4-10-12(6-8)23-15(14(10)18)16(19)21-9-3-5-11-13(7-9)24-17(20)22-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTWFJKSJRSDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=CC4=C(C=C3)OC(=O)S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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